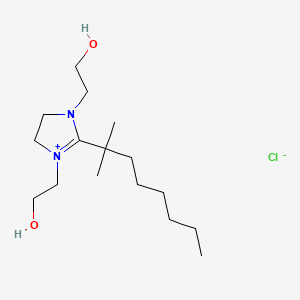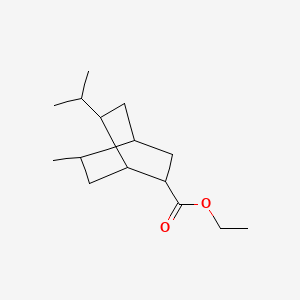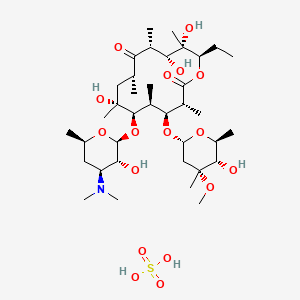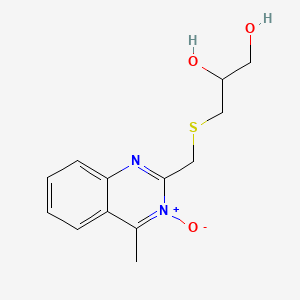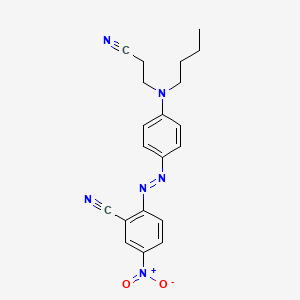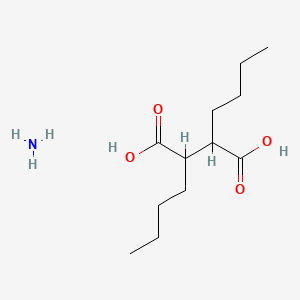
Butanedioic acid, 2,3-dibutyl-, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,3-dibutyl-, ammonium salt is a chemical compound with the molecular formula C12H22O6. It is a derivative of butanedioic acid, commonly known as succinic acid, where two butyl groups are attached to the 2 and 3 positions of the butanedioic acid backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dibutyl-, ammonium salt typically involves the esterification of butanedioic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting dibutyl ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of butanedioic acid and butanol into a reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove excess butanol and water, followed by neutralization with ammonium hydroxide. The final product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2,3-dibutyl-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanedioic acid derivatives, while reduction can produce butanediol derivatives.
Applications De Recherche Scientifique
Butanedioic acid, 2,3-dibutyl-, ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of butanedioic acid, 2,3-dibutyl-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, dibutyl ester: A similar compound with hydroxyl groups at the 2 and 3 positions.
Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: Another derivative with dimethyl ester groups.
Butanedioic acid, 2,3-dihydroxy-, ammonium salt: A related compound with ammonium salt instead of dibutyl ester groups.
Uniqueness
Butanedioic acid, 2,3-dibutyl-, ammonium salt is unique due to the presence of both butyl groups and the ammonium salt, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
160520-73-0 |
|---|---|
Formule moléculaire |
C12H25NO4 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
azane;2,3-dibutylbutanedioic acid |
InChI |
InChI=1S/C12H22O4.H3N/c1-3-5-7-9(11(13)14)10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);1H3 |
Clé InChI |
RRRYSCSAGNKYJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(CCCC)C(=O)O)C(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



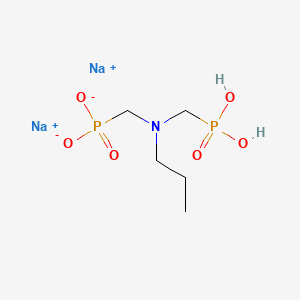
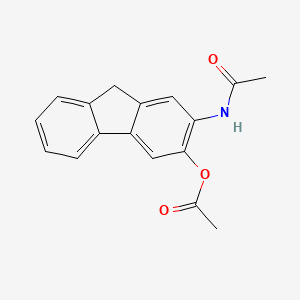

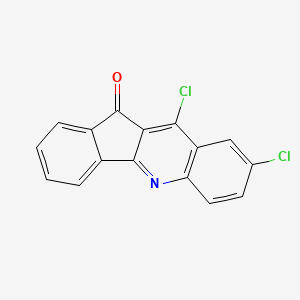
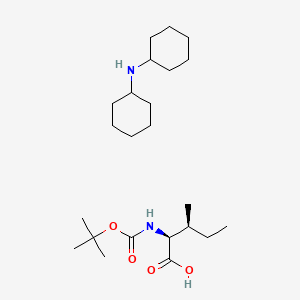
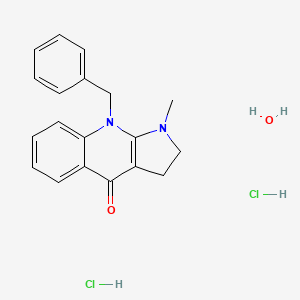
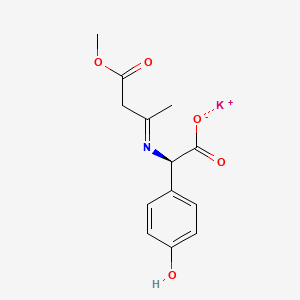
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
